Technical Documentation Center

2,2,2-Trichloro-n-methylacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2,2-Trichloro-n-methylacetamide
  • CAS: 23170-77-6

Core Science & Biosynthesis

Foundational

Thermodynamic stability and degradation pathways of 2,2,2-Trichloro-n-methylacetamide

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2,2,2-Trichloro-n-methylacetamide Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2,2,2-Trichloro-n-methylacetamide

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of 2,2,2-Trichloro-n-methylacetamide, a compound of interest in drug development and chemical synthesis. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust theoretical framework for its behavior. The guide explores the compound's physicochemical properties, offers insights into its thermodynamic stability, and delineates its likely degradation under various environmental conditions, including hydrolysis, photolysis, and microbial action. Furthermore, it details established analytical methodologies for the detection and quantification of haloacetamides and outlines experimental protocols for studying their degradation. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and analytical chemistry, providing a foundational understanding for future experimental work.

Introduction and Physicochemical Properties

2,2,2-Trichloro-n-methylacetamide (C₃H₄Cl₃NO) is a halogenated amide with a molecular structure that suggests a unique profile of stability and reactivity. The presence of the electron-withdrawing trichloromethyl group significantly influences the properties of the amide bond, making it a subject of interest for understanding its persistence and transformation in both biological and environmental systems.

The molecular structure of 2,2,2-Trichloro-n-methylacetamide is presented below:

Caption: Chemical structure of 2,2,2-Trichloro-n-methylacetamide.

A summary of its known and predicted physicochemical properties is provided in Table 1. These properties are essential for understanding its environmental fate and for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₃H₄Cl₃NON/A
Molecular Weight 176.43 g/mol [1]
Melting Point 104.5-106 °C[1]
Boiling Point 253.1 °C at 760 mmHg[1]
Density 1.492 g/cm³[1]
LogP (Octanol-Water Partition Coefficient) 1.49350 (Predicted)[1]
pKa 12.03 ± 0.46 (Predicted)[1]

Thermodynamic Stability

Thermodynamic PropertyPredicted Value for 2,2,2-Trichloro-N,N-dimethylacetamideSource
Standard Gibbs Free Energy of Formation (ΔfG°) -68.29 kJ/mol[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -226.91 kJ/mol[2]

The stability of the amide bond in 2,2,2-Trichloro-n-methylacetamide is significantly influenced by the strongly electron-withdrawing trichloromethyl group. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in hydrolytic degradation. Conversely, the resonance stabilization of the amide bond contributes to its general stability under neutral conditions. The N-methyl group, in comparison to an N-H, can slightly increase the electron density on the nitrogen, potentially affecting the rotational barrier of the C-N bond and the overall reactivity.

Degradation Pathways

The degradation of 2,2,2-Trichloro-n-methylacetamide is anticipated to proceed through several key pathways, including hydrolysis, photolysis, and microbial degradation. The following sections detail the hypothesized mechanisms for each of these pathways based on established chemical principles and studies of analogous compounds.

Hydrolysis

Hydrolysis is a primary degradation pathway for amides in aqueous environments. The rate of hydrolysis is highly dependent on pH, with catalysis occurring under both acidic and basic conditions.

3.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of 2,2,2-Trichloro-n-methylacetamide is expected to proceed via a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water.

Acid-Catalyzed Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of 2,2,2-Trichloro-n-methylacetamide A 2,2,2-Trichloro-n-methylacetamide B Protonated Amide (O-protonation) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D Proton Transfer C->D - H₃O⁺ E Formation of Trichloroacetic Acid and Methylammonium Ion D->E Elimination

Caption: Proposed pathway for acid-catalyzed hydrolysis.

The final products of acid-catalyzed hydrolysis are trichloroacetic acid and the methylammonium ion.

3.1.2. Base-Catalyzed Hydrolysis

In basic solutions, the amide is susceptible to nucleophilic attack by a hydroxide ion at the carbonyl carbon. This is generally the rate-determining step.

Base-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis of 2,2,2-Trichloro-n-methylacetamide F 2,2,2-Trichloro-n-methylacetamide G Tetrahedral Intermediate (Anionic) F->G + OH⁻ H Formation of Trichloroacetate and Methylamine G->H Elimination of Methylamide Anion

Caption: Proposed pathway for base-catalyzed hydrolysis.

The products of base-catalyzed hydrolysis are the trichloroacetate salt and methylamine. Studies on other chloroacetamides suggest that under certain conditions, nucleophilic substitution at the alpha-carbon can also occur, though amide hydrolysis is generally the dominant pathway for trichloro-substituted compounds.[3]

Photolysis

Photolytic degradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation. For 2,2,2-Trichloro-n-methylacetamide, two primary photolytic degradation pathways can be hypothesized:

  • Homolytic Cleavage of the C-Cl Bond: The carbon-chlorine bonds in the trichloromethyl group are susceptible to homolytic cleavage upon absorption of UV radiation, leading to the formation of a dichloromethylacetamide radical and a chlorine radical. This initial step can trigger a cascade of radical reactions.

  • Photo-Fries-type Rearrangement: While less common for simple amides compared to aromatic amides, the possibility of rearrangements involving the N-methyl group cannot be entirely ruled out under certain photolytic conditions.

A study on the UV treatment of chloroacetamide herbicides identified dechlorination, hydroxylation, and cyclization as major transformation reactions.[4]

Photolytic Degradation cluster_2 Hypothesized Photolytic Degradation of 2,2,2-Trichloro-n-methylacetamide I 2,2,2-Trichloro-n-methylacetamide J Homolytic C-Cl Cleavage I->J hν (UV light) K Dichloromethylacetamide Radical + Cl• J->K L Further Radical Reactions K->L M Formation of Dichloro-n-methylacetamide and other products L->M

Caption: Hypothesized initial step in the photolytic degradation pathway.

Microbial Degradation

Microbial degradation is a significant pathway for the environmental fate of many organic compounds. For 2,2,2-Trichloro-n-methylacetamide, microbial metabolism could target several parts of the molecule. The metabolism of methylated amines by marine microbes is well-documented, suggesting that the N-methyl group could be a site for initial enzymatic attack.[5][6] Additionally, the degradation of chloroacetamide herbicides often involves N-dealkylation and dechlorination reactions catalyzed by microbial enzymes.[7]

A plausible microbial degradation pathway could involve:

  • N-demethylation: An initial enzymatic step could remove the methyl group from the nitrogen atom, a process observed in the metabolism of various N-methylated compounds.[8]

  • Dehalogenation: Reductive or hydrolytic dehalogenation of the trichloromethyl group is a common microbial strategy for detoxifying chlorinated compounds.

  • Amide Hydrolysis: Amidase enzymes could catalyze the hydrolysis of the amide bond, leading to the formation of trichloroacetic acid and methylamine.

Microbial Degradation cluster_3 Potential Microbial Degradation Pathways N 2,2,2-Trichloro-n-methylacetamide O N-demethylation N->O Methyltransferase/Oxidase S Amide Hydrolysis N->S Amidase P 2,2,2-Trichloroacetamide O->P Q Dehalogenation P->Q Dehalogenase R Dichloroacetamide Q->R T Trichloroacetic Acid + Methylamine S->T

Caption: Potential initial steps in the microbial degradation of 2,2,2-Trichloro-n-methylacetamide.

Analytical Methodologies for Detection and Quantification

The detection and quantification of haloacetamides, including 2,2,2-Trichloro-n-methylacetamide, in various matrices, particularly water, are crucial for monitoring their presence and studying their degradation. The most common and sensitive methods involve chromatography coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of haloacetamides in drinking water.[2][5] It often involves a solid-phase extraction (SPE) step to pre-concentrate the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of haloacetamides. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analytes.[4][9]

The choice of analytical method depends on the specific research question, the matrix, and the required sensitivity.

Analytical Workflow cluster_4 General Analytical Workflow for Haloacetamide Analysis U Sample Collection (e.g., Water Sample) V Preservation (e.g., Ammonium Chloride) U->V W Sample Preparation (e.g., Solid-Phase Extraction) V->W X Instrumental Analysis (LC-MS/MS or GC-MS) W->X Y Data Analysis and Quantification X->Y

Caption: A typical experimental workflow for the analysis of haloacetamides.

Experimental Protocols

This section provides a general framework for experimental protocols to study the degradation of 2,2,2-Trichloro-n-methylacetamide.

Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of 2,2,2-Trichloro-n-methylacetamide under acidic, neutral, and basic conditions.

Materials:

  • 2,2,2-Trichloro-n-methylacetamide standard

  • Buffered solutions at various pH values (e.g., pH 4, 7, and 10)

  • Constant temperature incubator or water bath

  • LC-MS/MS system

  • Autosampler vials

Procedure:

  • Prepare a stock solution of 2,2,2-Trichloro-n-methylacetamide in a suitable solvent (e.g., acetonitrile).

  • Spike the buffered solutions with the stock solution to a known initial concentration (e.g., 1 µg/L).

  • Incubate the solutions at a constant temperature (e.g., 25 °C) in the dark.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), collect aliquots from each solution.

  • Immediately quench any further reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the concentration of the parent compound and any identified degradation products using a validated LC-MS/MS method.

  • Plot the concentration of 2,2,2-Trichloro-n-methylacetamide versus time to determine the degradation kinetics.

Protocol for Photolysis Study

Objective: To investigate the photodegradation of 2,2,2-Trichloro-n-methylacetamide under simulated sunlight.

Materials:

  • 2,2,2-Trichloro-n-methylacetamide standard

  • Purified water (e.g., Milli-Q)

  • Quartz tubes

  • Solar simulator or a UV lamp with a known spectral output

  • LC-MS/MS or GC-MS system

Procedure:

  • Prepare an aqueous solution of 2,2,2-Trichloro-n-methylacetamide in quartz tubes.

  • Prepare dark controls by wrapping identical tubes in aluminum foil.

  • Expose the quartz tubes to the light source for a defined period.

  • At specific time points, withdraw samples from both the irradiated and dark control tubes.

  • Analyze the samples for the parent compound and potential photoproducts using an appropriate analytical method.

  • Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photolysis.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic stability and potential degradation pathways of 2,2,2-Trichloro-n-methylacetamide. While direct experimental data for this compound is limited, by drawing upon the established chemistry of analogous compounds, we have constructed a scientifically grounded framework for understanding its behavior. The proposed hydrolysis, photolysis, and microbial degradation pathways offer clear hypotheses for future experimental validation. The analytical methods and experimental protocols outlined herein provide a practical starting point for researchers to investigate the fate and persistence of this and other related haloacetamides. Further research is essential to definitively elucidate the degradation mechanisms and to assess the environmental and toxicological implications of its transformation products.

References

  • Cheméo. (n.d.). Chemical Properties of 2,2,2-Trichloro-N,N-dimethylacetamide (CAS 7291-33-0). Retrieved from [Link]2]

  • Chen, Y., Sun, J., & Mou, X. (2015). Microbiology and Ecology of Methylated Amine Metabolism in Marine Ecosystems. Caister Academic Press.[5][6]

  • Hansen, K. M., Jacobsen, C. S., & Andersen, H. R. (2010). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Water research, 44(15), 4470-4478.[4]

  • Farrar, J. L., He, K., & Richardson, S. D. (2012). Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water. Journal of chromatography. A, 1243, 8–15.[9]

  • Akamatsu, T., Shele, M., Matsune, A., Kashiki, Y., Liang, F., Okazoe, T., & Tsuda, A. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS omega, 8(2), 2669–2684.[10][11][12]

  • Pan, L., Zhang, X., & Chen, C. (2022). High-performance reductive decomposition of trichloroacetamide by the vacuum-ultraviolet/sulfite process: Kinetics, mechanism and combined toxicity risk. Water research, 225, 119122.[13]

  • Zhang, Y., Zhou, P., Liu, J., & Xie, Y. (2023). Insights into the microbial degradation and biochemical mechanisms of chloroacetamide herbicides. Environmental research, 231(Pt 2), 115918.[7]

  • LookChem. (n.d.). AcetaMide, 2,2,2-trichloro-N-Methyl-. Retrieved from [Link]1]

  • PubChem. (n.d.). 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. Retrieved from [Link]]

  • PubChem. (n.d.). 2,2,2-Trichloro-N,N-diethylacetamide. Retrieved from [Link]]

  • NIST. (n.d.). Acetamide, 2,2,2-trichloro-. In NIST Chemistry WebBook. Retrieved from [Link]]

  • Wang, Y., et al. (2023). A Permissive Amide N-Methyltransferase for Dithiolopyrrolones. Journal of the American Chemical Society.[8]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Retrieved from [Link]]

  • Lide, D. R. (Ed.). (2003). Handbook of Chemistry and Physics (84th ed.). CRC Press.[14]

  • Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry (10th ed.). Oxford University Press.
  • Williams, A. (2003). Concerted Organic and Bio-Organic Mechanisms. CRC Press.
  • Witt, M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16532–16542.[3]

  • Bandyopadhyay, M., et al. (2020). General overview of hydrolysis/deprotection methods of trichloroacetamide derivatives. ResearchGate.[15]

  • Alan's Chemistry Page. (2016). Standard Free Energies of Formation.[14]

  • Butler, A. R., & Gold, V. (1961). Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2.[7]

  • Simmie, J. M., & Curran, H. J. (2021). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. Molecules, 26(5), 1368.[16]

Sources

Exploratory

Spectroscopic Characterization of 2,2,2-Trichloro-N-methylacetamide: A Technical Guide

Executive Summary 2,2,2-Trichloro-N-methylacetamide (CAS: 23170-77-6) is a highly versatile building block in modern organic synthesis, serving as a critical intermediate for the sustainable production of N-substituted u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2,2-Trichloro-N-methylacetamide (CAS: 23170-77-6) is a highly versatile building block in modern organic synthesis, serving as a critical intermediate for the sustainable production of N-substituted ureas, carbamates, and polyurethanes[1],[2]. As the pharmaceutical and materials science industries shift toward greener synthetic methodologies, the "photo-on-demand" in situ generation of trichloroacetamides from tetrachloroethylene (TCE) has emerged as a safer, highly efficient pathway[1].

This whitepaper provides a comprehensive technical guide on the synthesis, isolation, and rigorous spectroscopic characterization of 2,2,2-Trichloro-N-methylacetamide. Designed for application scientists and drug development professionals, this guide emphasizes the causality behind experimental choices and establishes a self-validating framework for structural confirmation using NMR, FT-IR, and HRMS.

Mechanistic Overview & Synthesis Strategy

The traditional synthesis of N-substituted trichloroacetamides often relies on highly toxic and corrosive reagents like hexachloroacetone or isolated trichloroacetyl chloride (TCAC). To mitigate these hazards, a photo-on-demand strategy is employed, utilizing tetrachloroethylene (TCE) as both the solvent and the reactant[1],[3].

Under UV-C irradiation and oxygen bubbling, TCE undergoes photochemical oxidation to generate TCAC in situ[1]. By introducing methylamine hydrochloride directly into the reaction mixture, the generated TCAC is immediately consumed via nucleophilic acyl substitution, driving the equilibrium forward while preventing the dangerous accumulation of reactive intermediates[1]. The use of the hydrochloride salt of methylamine, rather than the free amine gas, is a deliberate experimental choice: it allows for precise stoichiometric control, handles as a stable solid, and moderates the reaction rate to prevent uncontrolled exothermic spikes[3].

Mechanism TCE Tetrachloroethylene (TCE) UV UV-C Irradiation (Photo-oxidation) TCE->UV O2 Oxygen (O2) O2->UV TCAC Trichloroacetyl Chloride (TCAC) [Reactive Intermediate] UV->TCAC In Situ Generation Product 2,2,2-Trichloro-N-methylacetamide (Target Product) TCAC->Product Nucleophilic Acyl Substitution Byproducts HCl + COCl2 (Neutralized in NaHCO3 Trap) TCAC->Byproducts Side Reactions Amine Methylamine Hydrochloride Amine->Product

Fig 1. Photochemical synthesis pathway of 2,2,2-Trichloro-N-methylacetamide from TCE.

Experimental Protocol: In Situ Synthesis & Isolation

The following methodology details the synthesis of 2,2,2-Trichloro-N-methylacetamide, ensuring high trustworthiness through a self-validating closed-loop system that actively neutralizes hazardous byproducts (such as phosgene and HCl)[1],[3].

Step-by-Step Methodology:

  • Reaction Setup: Charge a cylindrical photoreactor flask (ø42 × 170 mm) equipped with a magnetic stirring bar and a low-pressure mercury lamp (LPML) with 20 mL (196 mmol) of TCE[1].

  • Reagent Addition: Add 1.35 g (20 mmol) of methylamine hydrochloride to the TCE solution[1].

  • Photochemical Oxidation: Submerge the flask in an aluminum block bath heated to 80 °C. Vigorously stir the suspension while bubbling O₂ gas (0.1 L/min) through the mixture. Irradiate the solution with UV light for exactly 2 hours[1],[3].

  • Thermal Maturation: Turn off the UV lamp. Increase the block temperature to 120 °C and continue stirring for 21.5 hours[3]. Causality Note: This extended thermal maturation ensures the complete conversion of any residual TCAC and drives off volatile acidic byproducts (HCl gas)[3].

  • Byproduct Trapping: Route all effluent gases through a dual-trap system containing an alcohol trap and an aqueous NaHCO₃ trap to safely neutralize phosgene and HCl[1].

  • Workup & Isolation: Cool the mixture to room temperature. Wash the organic layer with deionized water to remove unreacted amine salts, then extract with CH₂Cl₂[3]. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure to afford 2,2,2-trichloro-N-methylacetamide as a white solid.

    • Expected Yield: ~68% (2.38 g, 13.5 mmol)[3].

    • Melting Point: 78.5−79.2 °C[3].

Spectroscopic Characterization & Data Interpretation

To confirm the structural integrity and purity of the isolated compound, a multi-modal spectroscopic approach is required. The workflow below outlines the decision tree for structural validation.

Workflow Start Crude Product Isolation (White Solid, mp 78.5-79.2 °C) NMR1H 1H NMR (400 MHz, CDCl3) Validate N-H & N-CH3 protons Start->NMR1H NMR13C 13C NMR (100 MHz, CDCl3) Validate C=O, CCl3, CH3 carbons Start->NMR13C IR FT-IR (ATR) Confirm C=O & N-H stretches Start->IR HRMS HRMS (ESI-Orbitrap) Confirm exact mass[M+H]+ Start->HRMS Validate Structural Validation Complete NMR1H->Validate NMR13C->Validate IR->Validate HRMS->Validate

Fig 2. Spectroscopic validation workflow for 2,2,2-Trichloro-N-methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is performed in CDCl₃ at 293 K. CDCl₃ is selected because it lacks exchangeable protons, preserving the critical N-H signal of the secondary amide[3].

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Diagnostic Causality
6.77 Broad singlet (br s) 1H N-H (Amide) Broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus and slow chemical exchange[3].

| ~2.99 | Doublet (d) | 3H | N-CH₃ | The doublet splitting (J ≈ 4.8 Hz) arises from vicinal coupling (³J) with the adjacent amide N-H proton, confirming the secondary amide structure. |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Deshielding Factor / Expert Insight
~162.4 C=O (Carbonyl) Highly deshielded by the electronegative oxygen and the strong inductive pull of the adjacent -CCl₃ group.
~92.6 -CCl₃ (Trichloromethyl) The three highly electronegative chlorine atoms strip electron density from this carbon. Analytical Tip: This quaternary carbon lacks attached protons, resulting in a weak signal due to the absence of the Nuclear Overhauser Effect (NOE). A longer relaxation delay (D1 > 2s) is recommended during acquisition[3].

| ~27.5 | -CH₃ (N-Methyl) | Resonates in the typical aliphatic range for N-alkyl groups, shielded relative to the carbonyl center. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR utilizing Attenuated Total Reflectance (ATR) provides rapid, non-destructive confirmation of functional groups[3].

Table 3: Key FT-IR (ATR) Spectral Features

Wavenumber (cm⁻¹) Vibration Type Structural Significance
~3300 - 3350 N-H Stretch Confirms the formation of the secondary amide linkage.
~1690 - 1710 C=O Stretch (Amide I) Indicates the presence of the trichloroacetyl carbonyl. The frequency is slightly elevated compared to standard amides due to the electron-withdrawing -CCl₃ group suppressing resonance.
~1520 - 1540 N-H Bend (Amide II) A self-validating peak that always accompanies the Amide I band in secondary amides.

| ~820 | C-Cl Stretch | Confirms the retention of the trichloromethyl moiety from the TCE starting material. |

High-Resolution Mass Spectrometry (HRMS)

To definitively prove the molecular formula (C₃H₄Cl₃NO), HRMS (ESI-Orbitrap) is utilized. The presence of three chlorine atoms will yield a highly distinctive isotopic pattern (M, M+2, M+4, M+6 in a ~27:27:9:1 ratio) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The theoretical exact mass for the[M + H]⁺ adduct is calculated at m/z 175.9437.

Conclusion

The synthesis and characterization of 2,2,2-Trichloro-N-methylacetamide requires a deep understanding of both photochemical mechanisms and spectroscopic nuances. By utilizing a photo-on-demand TCE oxidation protocol, researchers can safely generate this compound in high purity. Rigorous validation through ¹H NMR, ¹³C NMR, FT-IR, and HRMS—paying specific attention to the quadrupolar broadening of the N-H proton and the NOE-deficient -CCl₃ carbon—ensures absolute structural confidence before downstream application in polyurethane or drug development workflows.

References

  • Title: Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes Source: ACS Omega 2023, 8, 3, 2669–2684 URL: [Link]

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,2,2-Trichloro-N-methylacetamide

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,2-Trichloro-N-methylacetamide. Designed for researchers, scientists, and professionals in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,2-Trichloro-N-methylacetamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the spectral features of this molecule, underpinned by fundamental NMR principles. The guide explains the rationale behind experimental choices and provides a robust framework for spectral interpretation and prediction.

Introduction: The Role of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as 2,2,2-Trichloro-N-methylacetamide, NMR serves as a critical tool for identity confirmation and purity assessment. The presence of the electron-withdrawing trichloromethyl group and the amide functionality creates a distinct electronic environment, which is reflected in the characteristic chemical shifts and coupling patterns observed in its ¹H and ¹³C NMR spectra.

Molecular Structure and Predicted Spectral Features

The structure of 2,2,2-Trichloro-N-methylacetamide, with its key functional groups, is presented below. The analysis of its NMR spectra relies on understanding the influence of these groups on the magnetic shielding of the constituent nuclei.

Figure 1: Molecular structure of 2,2,2-Trichloro-N-methylacetamide.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,2,2-Trichloro-N-methylacetamide is predicted to exhibit two main signals corresponding to the N-methyl protons and the amide proton.

  • N-Methyl Protons (N-CH₃): The three equivalent protons of the methyl group attached to the nitrogen atom will give rise to a single resonance. Due to the electron-withdrawing nature of the adjacent amide carbonyl and the distant but powerful inductive effect of the trichloromethyl group, this signal is expected to appear downfield compared to a simple alkane. In the parent compound, N-methylacetamide, the N-methyl protons appear around 2.7-2.8 ppm.[3][4] The trichloromethyl group in 2,2,2-Trichloro-N-methylacetamide will further deshield these protons, shifting their resonance further downfield. This signal is expected to be a doublet due to coupling with the adjacent N-H proton.

  • Amide Proton (N-H): The single proton attached to the nitrogen atom will also produce a distinct signal. The chemical shift of this proton can be highly variable and is sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding.[5] In N-methylacetamide, the amide proton resonates around 6.4 ppm.[6] The strong electron-withdrawing effect of the trichloroacetyl group will significantly deshield this proton, causing its resonance to shift substantially downfield. This signal is expected to appear as a quartet due to coupling with the three protons of the N-methyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 2,2,2-Trichloro-N-methylacetamide is predicted to show three distinct signals corresponding to the three carbon environments in the molecule.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to resonate in the aliphatic region of the spectrum. In N-methylacetamide, this carbon appears at approximately 26 ppm.[3] The electron-withdrawing effects in 2,2,2-Trichloro-N-methylacetamide will cause a slight downfield shift of this signal.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and will appear significantly downfield. In N-methylacetamide, the carbonyl carbon resonates around 171.8 ppm.[3] The adjacent trichloromethyl group in the target molecule will induce a strong deshielding effect, shifting this resonance further downfield.

  • Trichloromethyl Carbon (-CCl₃): The carbon atom bonded to three chlorine atoms will be significantly deshielded due to the high electronegativity of chlorine. In similar structures, the -CCl₃ carbon signal is observed in the range of 90-100 ppm.[7]

Predicted ¹H and ¹³C NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) for 2,2,2-Trichloro-N-methylacetamide. These predictions are based on the analysis of the parent compound, N-methylacetamide, and the known effects of the trichloromethyl group.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃~3.0 - 3.2Doublet3H
N-H>8.0Quartet1H
¹³C NMR Predicted Chemical Shift (δ, ppm)
N-CH₃~28 - 30
C=O~165 - 170
-CCl₃~95 - 105

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2,2,2-Trichloro-N-methylacetamide, the following experimental protocol is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 10-20 mg of sample for ¹H NMR (50-100 mg for ¹³C NMR) b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) a->b c Add internal standard (e.g., TMS) b->c d Transfer to a clean, dry NMR tube c->d e Insert sample into NMR spectrometer d->e Prepared Sample f Lock and shim the instrument e->f g Acquire ¹H spectrum f->g h Acquire ¹³C spectrum g->h i Fourier transform the FID h->i Raw Data (FID) j Phase correct the spectrum i->j k Calibrate the chemical shift axis j->k l Integrate the signals k->l

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2,2,2-Trichloro-n-methylacetamide

Executive Summary This document provides a comprehensive technical guide on the anticipated in vitro toxicity and safety profile of 2,2,2-Trichloro-n-methylacetamide. Due to the current scarcity of direct toxicological d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive technical guide on the anticipated in vitro toxicity and safety profile of 2,2,2-Trichloro-n-methylacetamide. Due to the current scarcity of direct toxicological data for this specific molecule, this guide employs a structural analogue-based approach to forecast its potential biological activity. By examining the well-documented profiles of structurally related compounds—namely chloroacetamides, trichloroacetamide, and N-methylacetamide—we can construct a scientifically grounded, predictive model of its likely cytotoxic and genotoxic effects. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing, handling, or evaluating 2,2,2-Trichloro-n-methylacetamide or similar novel chemical entities. All protocols and mechanistic discussions are designed to provide a robust framework for initiating a formal in vitro safety assessment.

Introduction and Statement on Data Scarcity

2,2,2-Trichloro-n-methylacetamide is a halogenated amide whose biological effects have not been extensively characterized in publicly available literature. The molecule combines two key structural features known to impart distinct toxicological properties: a trichloroacetyl group and an N-methylamide moiety. The trichloroacetyl group is a hallmark of compounds like trichloroacetic acid and trichloroacetamide, which are known to be cytotoxic and genotoxic.[1] The broader class of chloroacetamide herbicides is also well-studied, demonstrating significant toxicity primarily mediated by oxidative stress.[2][3][4] Conversely, N-methylacetamide (NMA) generally exhibits low acute toxicity and is not considered genotoxic.[5]

Given the absence of direct studies on 2,2,2-Trichloro-n-methylacetamide, this guide will synthesize data from these analogues to build a predictive safety profile. This approach allows for the proactive identification of potential hazards and informs the design of a targeted, efficient in vitro testing strategy. The central hypothesis is that the toxicity of 2,2,2-Trichloro-n-methylacetamide will be predominantly driven by the reactive nature of its trichlorinated alpha-carbon, mirroring the activity of other chloroacetamides.

Predicted Core Mechanism of Toxicity: The Oxidative Stress Paradigm

The most probable mechanism of toxicity for 2,2,2-Trichloro-n-methylacetamide is the induction of intracellular oxidative stress. This hypothesis is strongly supported by extensive research on chloroacetamide herbicides, such as acetochlor.[6][7] These compounds have been shown to trigger a cascade of cytotoxic events initiated by the excessive generation of reactive oxygen species (ROS).[4]

The proposed sequence of events is as follows:

  • ROS Generation: Following cellular uptake, the compound interferes with mitochondrial function or other cellular redox processes, leading to a surge in ROS like superoxide anions and hydroxyl radicals.

  • Depletion of Antioxidant Defenses: The overproduction of ROS overwhelms the cell's natural antioxidant systems, primarily by depleting levels of reduced glutathione (GSH) and compromising the activity of enzymes like superoxide dismutase (SOD).[4][7]

  • Macromolecular Damage: Uncontrolled ROS leads to widespread damage of essential cellular components. This includes lipid peroxidation of membranes (compromising their integrity), protein oxidation (disrupting function), and, critically, oxidative DNA damage.[4][6]

  • Cellular Response and Apoptosis: The accumulation of damage triggers stress-activated signaling pathways, such as the MAPK/ERK pathway, leading to the initiation of programmed cell death (apoptosis) to eliminate the damaged cells.[4][7]

This proposed mechanism provides a clear, testable framework for investigating the in vitro toxicity of 2,2,2-Trichloro-n-methylacetamide.

Predicted Mechanism of Toxicity Figure 1: Predicted Mechanism of Toxicity for 2,2,2-Trichloro-n-methylacetamide Compound 2,2,2-Trichloro- -methylacetamide ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induces Antioxidants Depletion of Cellular Antioxidants (e.g., GSH, SOD) ROS->Antioxidants Causes Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Causes Signaling Stress Signaling (e.g., MAPK/ERK) Damage->Signaling Activates Apoptosis Apoptosis Signaling->Apoptosis Leads to In Vitro Safety Assessment Workflow Figure 2: Recommended In Vitro Safety Assessment Workflow cluster_tier1 Tier 1: Primary Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic & Genotoxicity Assays cluster_tier3 Tier 3: Advanced & Regulatory Assays MTT Cell Viability Assay (MTT) Comet Genotoxicity Assay (Comet) MTT->Comet If cytotoxic LDH Membrane Integrity Assay (LDH) LDH->Comet Apoptosis Apoptosis Assay (Annexin V/PI) Comet->Apoptosis If genotoxic ROS_Assay ROS Production Assay Comet->ROS_Assay Investigate mechanism Ames Mutagenicity Assay (Ames Test) Apoptosis->Ames Micronucleus Micronucleus Assay Ames->Micronucleus If mutagenic

Caption: In Vitro Safety Assessment Workflow.

Protocol: Cell Viability (MTT Assay)

This protocol assesses the effect of a compound on cell metabolic activity, an indicator of cell viability.

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, CHO) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2,2,2-Trichloro-n-methylacetamide in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express results as a percentage of the vehicle control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: Genotoxicity (Comet Assay)

This protocol detects DNA strand breaks in individual cells.

  • Cell Treatment: Treat cells in a 6-well plate with various concentrations of the test compound for a short duration (e.g., 4 hours). Include a negative (vehicle) and a positive (e.g., H₂O₂) control.

  • Cell Harvesting & Embedding: Harvest the cells, mix with low-melting-point agarose, and layer onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage to allow the negatively charged, fragmented DNA to migrate towards the anode.

  • Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization & Scoring: Visualize the slides using a fluorescence microscope. Damaged DNA will form a "comet tail." Quantify the extent of DNA damage using specialized imaging software (measuring parameters like tail length and % DNA in the tail).

Conclusion and Forward-Looking Statement

While direct experimental data on 2,2,2-Trichloro-n-methylacetamide remains to be generated, a comprehensive analysis of its structural analogues provides a strong basis for a preliminary safety assessment. The available evidence strongly suggests that the compound is likely to be cytotoxic and genotoxic, with a primary mechanism involving the induction of ROS and subsequent oxidative stress. The N-methylamide portion of the molecule is not expected to be the primary driver of toxicity.

This guide provides the scientific rationale and the practical experimental frameworks necessary for drug development professionals and researchers to undertake a thorough in vitro safety evaluation. The recommended workflow, from initial cytotoxicity screening to mechanistic and genotoxicity assays, represents a self-validating system to definitively characterize the toxicological profile of 2,2,2-Trichloro-n-methylacetamide and other novel chloroacetamide derivatives.

References

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Spandidos Publications. Retrieved from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). ResearchGate. Retrieved from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). PubMed. Retrieved from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Spandidos Publications. Retrieved from [Link]

  • Acetamide, N-methyl-: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved from [Link]

  • Acetamide, 2-chloro-: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Spandidos Publications. Retrieved from [Link]

  • In vitro embryotoxicity study of n,n-dimethylacetamide and its main metabolite N-monomethylacetamide. (1999). PubMed. Retrieved from [Link]

  • Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. (2007). ACS Publications. Retrieved from [Link]

  • Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan. (2007). PubMed. Retrieved from [Link]

  • Methylation of the Cryopreservative N-Methylacetamide into N,N-Dimethylacetamide in the Living Body. (2018). Medwin Publishers. Retrieved from [Link]

  • Alkylating reactivity and herbicidal activity of chloroacetamides. (2003). PubMed. Retrieved from [Link]

  • High-performance reductive decomposition of trichloroacetamide by the vacuum-ultraviolet/sulfite process: Kinetics, mechanism and combined toxicity risk. (2022). PubMed. Retrieved from [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Cambridge Core. Retrieved from [Link]

  • Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine. (2015). ACS Publications. Retrieved from [Link]

Sources

Foundational

The Trichloromethyl Group as a Potent Electron-Withdrawing Moiety in N-Methylacetamides: A Technical Guide for Drug Development Professionals

Abstract In the landscape of modern medicinal chemistry, the strategic manipulation of molecular electronic properties is a cornerstone of rational drug design. Electron-withdrawing groups (EWGs) are pivotal in this ende...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic manipulation of molecular electronic properties is a cornerstone of rational drug design. Electron-withdrawing groups (EWGs) are pivotal in this endeavor, influencing a molecule's reactivity, metabolic stability, and pharmacokinetic profile. Among these, the trichloromethyl (–CCl₃) group stands out for its profound inductive electron-withdrawing capabilities. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the trichloromethyl group when incorporated into the N-methylacetamide scaffold, a fundamental structural motif in many biologically active compounds. Through a synthesis of experimental data and computational analysis, we will elucidate the impact of the –CCl₃ group on the electronic structure, spectroscopic properties, and chemical reactivity of the amide bond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trichloromethyl group in the design of novel therapeutics.

Introduction: The Significance of Electron-Withdrawing Groups in Medicinal Chemistry

The introduction of electron-withdrawing groups is a critical strategy in drug development to modulate the physicochemical properties of a lead compound. By withdrawing electron density from adjacent functional groups, EWGs can significantly alter a molecule's acidity, basicity, and susceptibility to metabolic enzymes. For instance, the presence of an EWG can increase the acidity of nearby protons, rendering them more susceptible to deprotonation under physiological conditions.[1] This can have profound implications for drug-target interactions and cellular uptake.

The trichloromethyl group is a particularly potent EWG. Its strong electron-withdrawing nature arises primarily from the high electronegativity of the three chlorine atoms, which exert a powerful negative inductive effect (–I effect).[2] Unlike groups that can participate in resonance, the –CCl₃ group's influence is transmitted through the sigma bond framework. This purely inductive effect provides a predictable and powerful tool for fine-tuning the electronic properties of a molecule.

This guide will focus on the N-methylacetamide backbone, a simple yet elegant model for the peptide bond that is ubiquitous in biological systems.[3] By examining the influence of the –CCl₃ group on this fundamental structure, we can gain valuable insights into its potential applications in more complex drug candidates.

The Inductive Effect of the Trichloromethyl Group

The primary mechanism by which the trichloromethyl group exerts its electron-withdrawing effect is through induction. The three highly electronegative chlorine atoms pull electron density away from the central carbon atom, which in turn withdraws electron density from the rest of the molecule. This effect is graphically represented below.

Inductive_Effect cluster_amide N-Methylacetamide Moiety N N H_N H N->H_N C_Me CH₃ N->C_Me C_O C N->C_O O O C_O->O δ- C_alpha C C_O->C_alpha δ+ Cl1 Cl C_alpha->Cl1 δ- Cl2 Cl C_alpha->Cl2 δ- Cl3 Cl C_alpha->Cl3 δ-

Caption: Inductive electron withdrawal by the CCl₃ group.

The strength of this inductive effect can be quantified using the Hammett equation, a linear free-energy relationship that describes the influence of substituents on the reactivity of aromatic compounds.[4] The Hammett substituent constant (σ) provides a measure of the electronic effect of a substituent. For the trichloromethyl group, the para-substituent constant (σₚ) is approximately +0.46, indicating a strong electron-withdrawing character.[5]

Experimental Elucidation of Electronic Effects

The electron-withdrawing effects of the trichloromethyl group on the N-methylacetamide scaffold can be experimentally observed and quantified through various analytical techniques, most notably through spectroscopic methods and the synthesis of the target compound, N-methyl-2,2,2-trichloroacetamide.

Synthesis of N-Methyl-2,2,2-trichloroacetamide

A straightforward and efficient method for the synthesis of N-methyl-2,2,2-trichloroacetamide involves the acylation of methylamine with trichloroacetyl chloride. This reaction is analogous to the synthesis of N-substituted chloroacetamides.[1][6]

Experimental Protocol: Synthesis of N-Methyl-2,2,2-trichloroacetamide

  • Reaction Setup: To a solution of methylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add triethylamine (1.1 equivalents) as a base to neutralize the HCl byproduct.

  • Addition of Acyl Chloride: Slowly add trichloroacetyl chloride (1.05 equivalents) dropwise to the cooled methylamine solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield N-methyl-2,2,2-trichloroacetamide as a white solid.

Synthesis_Workflow Start Methylamine + Triethylamine in DCM at 0°C Step1 Slow addition of Trichloroacetyl Chloride Start->Step1 Vigorous Stirring Step2 Stir at Room Temperature (2-4 hours) Step1->Step2 Step3 Aqueous Workup (Water, Brine) Step2->Step3 TLC Monitoring Step4 Drying and Concentration Step3->Step4 Step5 Purification (Recrystallization/Chromatography) Step4->Step5 End N-Methyl-2,2,2-trichloroacetamide Step5->End Computational_Analysis Molecule N-Methyl-2,2,2-trichloroacetamide Structure DFT Density Functional Theory (DFT) Calculation Molecule->DFT QTAIM QTAIM Analysis DFT->QTAIM NBO NBO Analysis DFT->NBO Results Electron Density Distribution, Atomic Charges, Bonding Interactions QTAIM->Results NBO->Results

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 2,2,2-Trichloro-N-methylacetamide

Abstract This document provides a detailed, step-by-step protocol for the synthesis of 2,2,2-Trichloro-N-methylacetamide, a valuable amide compound in organic synthesis. The protocol is designed for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2,2,2-Trichloro-N-methylacetamide, a valuable amide compound in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The synthesis is achieved through the nucleophilic acyl substitution of trichloroacetyl chloride with methylamine. This guide emphasizes safety, mechanistic understanding, and procedural accuracy to ensure a reproducible and high-yield synthesis. Beyond a simple recitation of steps, this note explains the critical parameters and the chemical principles that govern the reaction, providing a robust framework for its successful execution.

Introduction and Scientific Background

2,2,2-Trichloro-N-methylacetamide is a member of the haloacetamide family, characterized by a trichloromethyl group attached to an N-methylated amide. This structural motif makes it a useful building block or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the adjacent carbonyl and amide functionalities.

The synthesis described herein is a classic example of N-acylation, a fundamental amide bond-forming reaction. It proceeds via the reaction of a primary amine (methylamine) with a highly reactive acyl chloride (trichloroacetyl chloride).[1][2] The high reactivity of trichloroacetyl chloride makes the reaction rapid and efficient, but also necessitates careful control of reaction conditions to manage its exothermic nature and high sensitivity to moisture.[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of 2,2,2-Trichloro-N-methylacetamide from trichloroacetyl chloride and methylamine is a two-stage nucleophilic addition-elimination reaction.[2]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of methylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of trichloroacetyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.

  • Deprotonation: A second equivalent of methylamine (or another base present in the reaction mixture) acts as a Brønsted-Lowry base, deprotonating the positively charged nitrogen atom to yield the final, neutral N-methylacetamide product and a methylammonium salt.[2]

Caption: Reaction mechanism for amide formation.

Safety and Handling

E-E-A-T Principle: Trustworthiness through Safety. A protocol's validity is contingent on its safety. The reagents used in this synthesis are hazardous and must be handled with extreme care in a controlled laboratory environment.

  • Trichloroacetyl Chloride (CAS: 76-02-8): This substance is highly corrosive, toxic, and water-reactive.[4][5][6] Contact causes severe burns to skin and eyes, and inhalation can be fatal.[7] It reacts violently with water and alcohols, releasing toxic hydrogen chloride gas.[3][6] All operations must be conducted in a certified chemical fume hood.

  • Methylamine (CAS: 74-89-5, as aqueous solution): Methylamine solutions are flammable, corrosive, and toxic.[8][9] The vapors can cause severe respiratory irritation.[10] It is a strong base and will react exothermically with acids.

Required Personal Protective Equipment (PPE):

  • Chemical splash goggles and a full-face shield.[5][6]

  • Impervious gloves (e.g., butyl rubber or laminate). Check glove compatibility charts.[7]

  • Flame-resistant lab coat.[7]

  • Closed-toe shoes.

  • An emergency safety shower and eyewash station must be immediately accessible.[4][6]

Materials and Equipment

Reagents & Chemicals Equipment
Trichloroacetyl chloride (≥99%)250 mL Three-necked round-bottom flask
Methylamine (40% solution in water)100 mL Dropping funnel with pressure-equalizing arm
Dichloromethane (DCM, ACS grade)Overhead or magnetic stirrer with stir bar
Saturated sodium bicarbonate solutionIce-water bath
Anhydrous magnesium sulfate or sodium sulfateSeparatory funnel (500 mL)
Deionized waterRotary evaporator
Standard laboratory glassware (beakers, flasks)
pH paper or meter

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the acylation of amines.[1][11]

Step 1: Reaction Setup
  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet (or drying tube) to protect the reaction from atmospheric moisture.

  • Place the entire apparatus in an ice-water bath on a magnetic stir plate. Ensure the setup is securely clamped within a chemical fume hood.

Step 2: Reagent Charging and Reaction
  • To the three-necked flask, add 30 mL of a 40% aqueous methylamine solution (approx. 0.38 mol) and 50 mL of dichloromethane (DCM). Begin vigorous stirring and allow the biphasic solution to cool to 0-5 °C.

    • Expertise & Experience: Using an excess of methylamine (typically 2 equivalents or more relative to the acyl chloride) is crucial. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the HCl byproduct, preventing the formation of inactive methylammonium hydrochloride salt.[2] DCM is chosen as the solvent to dissolve the product as it forms.

  • Carefully charge the dropping funnel with 10.0 mL (0.09 mol) of trichloroacetyl chloride.

  • Add the trichloroacetyl chloride dropwise from the funnel to the cooled, stirring methylamine solution over a period of 30-45 minutes.

    • Causality: The reaction is highly exothermic. Slow, dropwise addition while maintaining a temperature below 10 °C is critical to prevent uncontrolled boiling of the solvent and minimize side reactions.

Step 3: Reaction Completion and Work-up
  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 60 minutes to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Separate the lower organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 50 mL of brine (saturated NaCl solution) to aid in the removal of water.

    • Expertise & Experience: During the bicarbonate wash, be sure to vent the separatory funnel frequently to release CO₂ gas that is generated.

  • Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.

Step 4: Product Isolation and Purification
  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • The resulting crude product should be a white to off-white solid.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 2,2,2-Trichloro-N-methylacetamide.

Data Summary

Parameter Value Notes
Trichloroacetyl Chloride
Volume10.0 mL
Molecular Weight181.83 g/mol
Density1.629 g/mL
Moles~0.09 mol(1.0 equiv)
Methylamine (40% aq.)
Volume30 mL
Moles (approx.)~0.38 mol(~4.2 equiv)
Solvent Dichloromethane~50 mL
Reaction Temperature 0-10 °C (addition)Critical for safety and yield
Reaction Time ~2 hoursIncludes addition and stirring
Product: C₃H₄Cl₃NO
Molecular Weight176.43 g/mol
Theoretical Yield~15.9 g
Expected Yield 85-95%Dependent on technique

Experimental Workflow Visualization

G Figure 2: Experimental Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A 1. Assemble Glassware (3-Neck Flask, Dropping Funnel) B 2. Cool Methylamine + DCM Solution to 0-5 °C A->B C 3. Add Trichloroacetyl Chloride Dropwise (Maintain <10 °C) B->C D 4. Stir at Room Temperature for 60 min C->D E 5. Phase Separation (Collect Organic Layer) D->E F 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) E->F G 7. Dry with MgSO₄ F->G H 8. Filter & Evaporate Solvent G->H I 9. Obtain Crude Solid H->I J 10. Recrystallize for Purity (Optional) I->J

Sources

Application

The Prospect of 2,2,2-Trichloro-N-methylacetamide in Peptide Bond Formation: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The synthesis of peptides, a cornerstone of chemical biology and drug discovery, is critically depen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The synthesis of peptides, a cornerstone of chemical biology and drug discovery, is critically dependent on the efficacy of coupling reagents. While a plethora of such reagents exist, the quest for novel, efficient, and selective methods continues. This document explores the theoretical potential of 2,2,2-Trichloro-N-methylacetamide as a reagent for peptide coupling. Although not a conventionally utilized reagent in this context, its structural features suggest a plausible role in the activation of carboxylic acids for amide bond formation. This guide provides a comprehensive overview of its chemical properties, a proposed mechanism of action, and detailed, albeit prospective, protocols for its application. We aim to provide a scientifically grounded framework for researchers interested in exploring novel coupling methodologies.

Introduction: The Challenge of the Amide Bond

The formation of an amide bond between two amino acids is a dehydration reaction that is not spontaneous under normal conditions. Peptide synthesis, therefore, necessitates the "activation" of the carboxylic acid moiety of one amino acid to make it sufficiently electrophilic to react with the amino group of another. This is the fundamental role of a coupling reagent. The ideal reagent should facilitate rapid and complete coupling with minimal side reactions, particularly racemization of the chiral amino acid centers.

The incorporation of N-methylated amino acids presents a significant challenge due to the increased steric hindrance and reduced nucleophilicity of the secondary amine. This often requires highly reactive coupling reagents.[1][2][3][4] This guide posits that 2,2,2-Trichloro-N-methylacetamide could serve as a precursor to a highly reactive acylating agent, potentially offering a novel solution to challenging couplings.

2,2,2-Trichloro-N-methylacetamide: Properties and Synthesis

2,2,2-Trichloro-N-methylacetamide is a crystalline solid. While extensive data on its physical properties is not widely available, related trichloroacetamides are known to be stable compounds.[5]

Synthesis of 2,2,2-Trichloro-N-methylacetamide

The synthesis of N-substituted trichloroacetamides can be achieved through the reaction of an amine with a trichloroacetylating agent. A common method involves the use of trichloroacetyl chloride or hexachloroacetone.[6][7] A general protocol for the synthesis from methylamine hydrochloride and trichloroacetyl chloride is provided below.

Protocol 1: Synthesis of 2,2,2-Trichloro-N-methylacetamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend methylamine hydrochloride (1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise.

  • Acylation: While maintaining the temperature at 0 °C, add trichloroacetyl chloride (1.1 eq) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

Proposed Mechanism of Action in Peptide Coupling

We hypothesize that 2,2,2-Trichloro-N-methylacetamide is not the active coupling agent itself, but rather a precursor that can be converted in situ to a highly reactive intermediate. The proposed mechanism involves the formation of a trichloroacetyl-activated carboxylic acid.

The electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon of the trichloroacetamide highly electrophilic. In the presence of a carboxylic acid and a suitable base, an acyl exchange could occur, forming a mixed anhydride. This highly activated mixed anhydride would then readily react with the amine component to form the desired peptide bond.

Alternatively, 2,2,2-Trichloro-N-methylacetamide could react with a phosphine-based reagent to generate a reactive phosphonium salt in situ, which then activates the carboxylic acid.[8]

Below is a diagram illustrating the proposed activation and coupling pathway.

Proposed Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Reagent 2,2,2-Trichloro-N- methylacetamide ActivatedIntermediate Activated Intermediate (e.g., Mixed Anhydride) Reagent->ActivatedIntermediate Acyl Transfer CarboxylicAcid R-COOH (N-protected Amino Acid) CarboxylicAcid->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate Peptide Peptide Bond (R-CO-NH-R') ActivatedIntermediate->Peptide Nucleophilic Attack Amine R'-NH2 (Amino Acid Ester) Amine->Peptide

Caption: Proposed pathway for peptide coupling using 2,2,2-Trichloro-N-methylacetamide.

Prospective Protocols for Peptide Coupling

The following protocols are theoretical and based on standard conditions for peptide synthesis. Optimization will be necessary for specific substrates.

Solution-Phase Peptide Coupling

Protocol 2: Solution-Phase Synthesis of a Dipeptide

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and 2,2,2-Trichloro-N-methylacetamide (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add a suitable base, for example, DIPEA (2.0 eq). Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the activated intermediate.

  • Coupling: Add the amino acid ester hydrochloride (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting dipeptide by column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc-based SPPS workflow.

SPPS Workflow Start Start with Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling Step (See Protocol 3) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End_Cycle Repeat for next Amino Acid Wash2->End_Cycle End_Cycle->Fmoc_Deprotection Cleavage Cleavage and Deprotection End_Cycle->Cleavage Final Cycle Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Protocol 3: SPPS Coupling Step

  • Resin Preparation: After Fmoc-deprotection of the resin-bound amine, wash the resin thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 eq), 2,2,2-Trichloro-N-methylacetamide (3-5 eq), and an activating agent like HOBt or Oxyma (3-5 eq) in DMF. Add DIPEA (6-10 eq). Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activation mixture to the resin. Agitate at room temperature for 1-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines.[9] If the coupling is incomplete, a second coupling may be necessary.

  • Capping: If unreacted amines persist, cap them using acetic anhydride to prevent the formation of deletion sequences.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts before proceeding to the next deprotection step.

Data Presentation: A Comparative Framework

As this is a prospective application, experimental data is not available. However, the success of this reagent would be evaluated based on the following parameters, which can be compared against established coupling reagents.

Parameter2,2,2-Trichloro-N-methylacetamide (Projected)Standard Reagent (e.g., HATU)
Coupling Efficiency To be determinedHigh, especially for hindered couplings[1][3]
Racemization To be determined; potentially low with additivesLow, especially with HOAt[4]
Reaction Time To be determined (projected 1-4 hours)Fast (minutes to a few hours)[2]
Cost Potentially low (synthesizable from basic materials)Moderate to high
Byproducts N-methylacetamide and chloroform (from degradation)Water-soluble urea or phosphonamide derivatives
Handling/Safety Requires standard laboratory precautionsSome are moisture-sensitive

Safety and Handling

2,2,2-Trichloro-N-methylacetamide should be handled with the appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion and Future Outlook

The exploration of 2,2,2-Trichloro-N-methylacetamide as a peptide coupling reagent is, at present, a theoretical exercise. However, the chemical principles underlying the reactivity of the trichloroacetyl group suggest a plausible pathway for the activation of carboxylic acids. The potential advantages of low cost and simple synthesis make it an intriguing candidate for further investigation.

We encourage researchers to test the hypotheses presented in this guide. Empirical validation of the proposed protocols, including optimization of reaction conditions and a thorough analysis of coupling efficiency and racemization, is the necessary next step. Should these investigations prove fruitful, 2,2,2-Trichloro-N-methylacetamide could represent a valuable addition to the synthetic chemist's toolkit for peptide synthesis.

References

  • BenchChem. (2025).
  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP).
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Zeng, L., & Mayer, J. P. (2003). Use of trichloroacetimidate linker in solid-phase Peptide synthesis. The Journal of Organic Chemistry, 68(3), 1161–1162.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
  • Fang, Y., & Falck, J. R. (2011). In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions. PMC.
  • Gagnon, D., Bédard, A.-C., & Charette, A. B. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15556–15565.
  • Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979).
  • Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2024).
  • Williams, D. L. H., & Xia, L. (2011). In Situ Carboxyl Activation Using a Silatropic Switch: A New Approach to Amide and Peptide Constructions. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • WIPO Patentscope. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
  • Organic Chemistry Portal. (n.d.).
  • AIR Unimi. (n.d.).
  • SURFACE at Syracuse University. (n.d.).
  • Semantic Scholar. (2023).
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Khan Academy. (n.d.).
  • BOC Sciences. (2024).
  • Overman, L. E., & Velthuisen, E. J. (2017). Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides. The Journal of Organic Chemistry, 82(8), 4143–4151.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3.
  • NIST. (n.d.). 2-Chloro-N-methylacetamide.
  • PubChem. (n.d.). 2,2,2-Trichloro-N,N-diethylacetamide.
  • Thermo Scientific Chemicals. (n.d.). 2,2,2-Trifluoro-N-methylacetamide, 98% 25 g.

Sources

Method

Application Note: Scale-Up Manufacturing Processes for 2,2,2-Trichloro-N-methylacetamide Derivatives

Strategic Overview & Scope 2,2,2-Trichloro-N-methylacetamide (TCMA) is a critical building block in the synthesis of ureas, carbamates, and complex pharmaceutical intermediates. It effectively serves as a blocked isocyan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Scope

2,2,2-Trichloro-N-methylacetamide (TCMA) is a critical building block in the synthesis of ureas, carbamates, and complex pharmaceutical intermediates. It effectively serves as a blocked isocyanate, offering a safer alternative to handling highly toxic phosgene gas[1]. However, the scale-up manufacturing of TCMA presents significant chemical engineering challenges. Traditional batch amidation using trichloroacetyl chloride (TCAC) and methylamine is violently exothermic and generates massive quantities of corrosive hydrogen chloride (HCl) gas.

To address these bottlenecks, this application note details two field-validated scale-up paradigms: Continuous Flow Amidation (for optimizing the traditional TCAC route) and Photo-on-Demand In Situ Synthesis (a next-generation, green chemistry approach utilizing tetrachloroethylene).

Mechanistic Grounding & Process Causality

As process scientists, we must design systems where the chemistry dictates the engineering, not the reverse.

The Heat Transfer Dilemma: The nucleophilic acyl substitution between TCAC and methylamine is virtually instantaneous. In traditional batch reactors, this rapid kinetics leads to localized hot spots. Elevated temperatures can trigger haloform-type cleavage (yielding chloroform and methyl isocyanate derivatives) or thermal degradation of the product[2]. Causality-Driven Solution: Transitioning to a continuous flow microreactor drastically increases the surface-area-to-volume ratio. This ensures near-instantaneous heat dissipation, maintaining a strictly homogeneous temperature profile and preventing thermal degradation[3].

The Reagent Toxicity Dilemma: Bulk storage and transport of TCAC pose severe inhalation and corrosion risks. Causality-Driven Solution:Photo-on-demand synthesis bypasses bulk TCAC entirely. By subjecting inexpensive, stable tetrachloroethylene (TCE) to UV-C light in the presence of oxygen, TCAC is generated in situ[1]. Furthermore, by utilizing methylamine hydrochloride instead of free methylamine gas, we prevent the amine from being stripped out of the solvent by the continuous O2 bubbling. The amine salt remains inert until the temperature is ramped up, driving the final amidation[1].

Comparative Process Metrics

The following table summarizes the quantitative data and operational parameters across different manufacturing strategies.

ParameterTraditional Batch AmidationContinuous Flow AmidationPhoto-on-Demand (In Situ)
Starting Materials TCAC + MethylamineTCAC + MethylamineTCE + Methylamine HCl + O₂
Exotherm Control Poor (High risk of hot spots)Excellent (Microreactor cooling)Moderate (Controlled by UV/Heat)
Residence/Reaction Time 4 – 8 hours< 3 minutes2 hours (UV) + 2 hours (Thermal)
Intermediate Toxicity High (Bulk TCAC handling)High (Bulk TCAC handling)Low (TCAC consumed in situ)
Typical Yield 70% – 80%> 90%68% – 75%
Space-Time Yield (STY) LowVery HighModerate

Protocol A: Continuous Flow Amidation

This protocol outlines the continuous flow coupling of isolated TCAC and methylamine, optimized for multi-kilogram throughput.

Step-by-Step Methodology:
  • Feed Preparation:

    • Stream A: Prepare a 2.0 M solution of trichloroacetyl chloride (TCAC) in anhydrous toluene.

    • Stream B: Prepare a 2.2 M solution of methylamine in tetrahydrofuran (THF).

  • System Priming: Prime the continuous flow system (equipped with a Hastelloy T-mixer and a 125 mL stainless steel residence coil) with anhydrous toluene. Set the cooling bath for the residence coil to 10 °C.

  • Continuous Pumping: Engage the HPLC metering pumps. Set Stream A and Stream B to flow rates that achieve a 1:1.1 molar ratio of TCAC to methylamine. Total flow rate should be calibrated to achieve a residence time of exactly 2.5 minutes[2].

  • In-Line Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a biphasic mixture of water and toluene to dissolve the precipitated methylamine hydrochloride salts.

  • Phase Separation & Isolation: Continuously decant the organic layer. Concentrate the toluene stream under reduced pressure to induce crystallization of 2,2,2-Trichloro-N-methylacetamide.

Self-Validating System Check: Monitor the reactor effluent via an inline flow-cell FT-IR spectrometer. The complete disappearance of the acid chloride carbonyl stretch (~1800 cm⁻¹) and the appearance of the amide carbonyl stretch (~1690 cm⁻¹) validates 100% conversion. If the 1800 cm⁻¹ peak emerges, the system's feedback loop must automatically reduce the pump flow rates to extend the residence time.

Protocol B: Photo-on-Demand In Situ Synthesis

This next-generation protocol eliminates the need for external TCAC by photo-oxidizing perchloroethylene (TCE) directly into the active intermediate[1],[4].

Step-by-Step Methodology:
  • Reactor Charging: Charge a cylindrical photochemical reactor (equipped with a low-pressure mercury lamp, LPML) with 200 mL of tetrachloroethylene (TCE) (acting as both reactant and solvent) and 200 mmol of methylamine hydrochloride.

  • Photo-Oxidation Phase: Begin vigorous stirring and initiate continuous bubbling of O₂ gas at a rate of 1.0 L/min. Activate the UV-C lamp and heat the reactor jacket to 80 °C. Maintain these conditions for 2 hours to drive the conversion of TCE to TCAC[1].

  • Thermal Amidation Phase: Turn off the UV lamp. Cease O₂ bubbling. Increase the reactor jacket temperature to 120 °C and stir for an additional 2 hours. Causality note: The elevated temperature provides the activation energy required for the relatively unreactive hydrochloride salt to attack the in situ generated TCAC, driving off HCl gas.

  • Off-Gas Scrubbing: Route all exhaust gases through a dual-stage scrubber system containing 20% aqueous NaOH and saturated NaHCO₃ to neutralize HCl and trace phosgene[1].

  • Product Isolation: Cool the reaction mixture to room temperature. Evaporate the remaining TCE under reduced pressure to yield 2,2,2-Trichloro-N-methylacetamide as a white crystalline solid (Typical yield: ~68%)[4].

Self-Validating System Check: Monitor the mass flow meter on the off-gas exhaust line. The thermal amidation phase is self-indicating; the complete cessation of HCl gas evolution confirms that the nucleophilic acyl substitution has reached 100% completion. Do not proceed to cooling and isolation until the off-gas flow registers as zero.

Process Visualization

PhotoFlow N1 Tetrachloroethylene (TCE) N3 Photochemical Reactor (UV-C, 80°C) N1->N3 N2 O2 Gas Bubbling N2->N3 N4 In Situ TCAC Formation N3->N4 Photo-oxidation N6 Thermal Amidation (120°C) N4->N6 N5 Methylamine HCl N5->N6 N7 2,2,2-Trichloro-N- methylacetamide N6->N7 Crystallization N8 Off-Gas Scrubber (NaHCO3) N6->N8 HCl / COCl2

Workflow for photo-on-demand in situ synthesis of 2,2,2-trichloro-N-methylacetamide.

Environmental Factor (E-Factor) & Process Mass Intensity (PMI)

At a manufacturing scale, the generation of HCl off-gas during amidation severely impacts the Process Mass Intensity (PMI). Traditional scrubbing with caustic soda generates massive volumes of saline wastewater. Modern industrial scale-up facilities utilize closed-loop recycling systems to separate and purify the HCl off-gas, converting it into merchant-grade hydrochloric acid[5]. Implementing such recycling systems alongside the highly efficient continuous flow or photo-on-demand protocols ensures the process remains economically viable and environmentally compliant. Furthermore, emerging visible-light-induced protocols utilizing chlorine dioxide radicals offer even greener upcycling pathways for perchloroethylene[6].

References

  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes Source: ACS Omega (via PubMed Central) URL:[Link]

  • Visible-light-induced upcycling of perchloroethylene into trichloroacetamides using chlorine dioxide Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Exploring Glycosylation Reactions under Continuous-Flow Conditions Source: AIR Università degli Studi di Milano URL:[Link]

  • Thermal Overman Rearrangement of a Glucal Derivative Source: CARBOGEN AMCIS URL:[Link]

  • CABB Core Chemistries & Reagent Recycling Source: CABB Chemicals URL:[Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Advanced HPLC Validation Strategies for 2,2,2-Trichloro-n-methylacetamide Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the limitations of legacy analytical methods when applied to highly halogenated, small polar molecules. Determining the purity of 2,2,2-Trichloro-n-methylacetamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy analytical methods when applied to highly halogenated, small polar molecules. Determining the purity of 2,2,2-Trichloro-n-methylacetamide (TCMA) presents a unique chromatographic challenge. While it possesses a moderate partition coefficient (LogP ~1.49) [1], the dense electron-withdrawing nature of its trichloromethyl group creates localized dipoles that standard reversed-phase chemistries struggle to resolve from closely related synthetic impurities (e.g., dichloro-N-methylacetamide).

This guide objectively compares the performance of a traditional C18 reversed-phase methodology against an optimized Pentafluorophenyl (PFP) orthogonal approach. By detailing the causality behind our solvent and stationary phase selections, we provide a self-validating analytical framework compliant with ICH Q2(R2) guidelines [2].

Physicochemical Profiling & Method Rationale

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte. TCMA lacks an extended conjugated pi-system, meaning its UV absorbance is entirely dependent on the amide bond (optimal at 205–215 nm).

The Failure of "Default" C18 Chemistry

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because the difference in hydrophobicity between a trichloro- and dichloro-acetamide is marginal, C18 columns frequently yield co-elution. Furthermore, the use of Acetonitrile (ACN) in standard methods can cause peak tailing for secondary amides due to unshielded silanol interactions.

The PFP Advantage

To achieve baseline resolution, we must exploit the molecule's halogens. A Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms: dipole-dipole interactions, hydrogen bonding, and specific halogen-halogen interactions[3].

Crucial Causality in Solvent Selection: When using a PFP column, we deliberately replace Acetonitrile with Methanol . Acetonitrile possesses a strong dipole and pi-character that aggressively competes with the PFP stationary phase, effectively "masking" the column's unique selectivity. Methanol, a protic solvent, preserves these critical pi-pi and dipole interactions, maximizing the separation of halogenated variants.

Method_Comparison Sample TCMA Sample Matrix (Contains Halogenated Impurities) C18 Method A: C18 Column (Acetonitrile / Water) Sample->C18 PFP Method B: PFP Column (Methanol / Water) Sample->PFP MechC18 Hydrophobic Dispersion Only C18->MechC18 MechPFP Dipole-Dipole & Halogen Interactions PFP->MechPFP ResC18 Poor Resolution (Rs < 1.5) Peak Tailing MechC18->ResC18 ResPFP Baseline Resolution (Rs > 3.0) Sharp Peaks MechPFP->ResPFP

Chromatographic separation pathways for TCMA using C18 vs. PFP columns.

Comparative Experimental Methodologies

Below are the step-by-step protocols for both the standard and optimized methods.

Method A: Standard RP-HPLC (C18 / Acetonitrile)
  • Mobile Phase Preparation:

    • Channel A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

    • Channel B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Gradient Program: 10% B to 60% B over 15 minutes.

  • Instrument Parameters: Flow rate at 1.0 mL/min; Column oven at 30°C; UV Detection at 210 nm.

  • Sample Preparation: Dissolve TCMA in 50:50 Water:ACN to a working concentration of 1.0 mg/mL.

Method B: Optimized Orthogonal HPLC (PFP / Methanol)
  • Mobile Phase Preparation:

    • Channel A: Ultrapure Water with 0.1% Formic Acid (FA). (FA is chosen over TFA to prevent ion-pairing effects that suppress dipole interactions).

    • Channel B: LC-MS grade Methanol with 0.1% FA.

  • Column: Discovery HS F5 (Pentafluorophenyl) (4.6 x 150 mm, 3 µm).

  • Gradient Program: 20% B to 70% B over 15 minutes.

  • Instrument Parameters: Flow rate at 0.8 mL/min; Column oven at 25°C; UV Detection at 210 nm.

  • Sample Preparation: Dissolve TCMA in 50:50 Water:Methanol to a working concentration of 1.0 mg/mL.

Building a Self-Validating System (ICH Q2(R2))

Trustworthiness in analytical chemistry is not achieved by post-run data manipulation, but by embedding causality into the automation. To ensure this protocol acts as a self-validating system , we integrate a dynamic System Suitability Test (SST) directly into the sequence.

Rather than merely running a standard, the SST utilizes a "Resolution Mixture" containing TCMA and its closest synthetic precursor (dichloro-N-methylacetamide). The chromatography data system (CDS) is programmed to automatically halt the sequence if the critical resolution ( Rs​ ) falls below 2.0 or if the tailing factor ( Tf​ ) exceeds 1.5. This ensures no sample data is generated under suboptimal conditions.

ICH_Validation Start Method Development & Optimization Spec Specificity (Blank & Degradants) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Sens LOD / LOQ (S/N Ratio) Prec->Sens Rob Robustness (DoE Approach) Sens->Rob Valid Validated Method Fit for Purpose Rob->Valid

ICH Q2(R2) Analytical Validation Workflow for TCMA Purity.

Experimental Data & Performance Comparison

The validation was executed according to ICH Q2(R2) parameters. The quantitative data below summarizes the stark performance contrast between the two methodologies.

Table 1: ICH Q2(R2) Validation Performance Comparison
Validation ParameterMethod A (C18 / ACN)Method B (PFP / MeOH)ICH Q2(R2) Acceptance Criteria
Retention Time (min) 4.26.8N/A (Stable across runs)
Tailing Factor ( Tf​ ) 1.65 (Significant tailing)1.05 (Highly symmetrical) 1.5
Resolution ( Rs​ ) vs. Dichloro-analog1.2 (Co-elution)3.4 (Baseline Resolution) 2.0
Linearity ( R2 ) (25% to 150%)0.99410.9998 0.999
Accuracy (Recovery %) 94.5% - 106.2%99.1% - 100.8%98.0% - 102.0%
Method Precision (% RSD) (n=6)2.4%0.6% 2.0%
LOD / LOQ ( μ g/mL) 0.50 / 1.500.15 / 0.45Reportable
Data Interpretation

The data definitively proves that Method A (C18) fails to meet the regulatory acceptance criteria for Precision, Linearity, and Resolution. The co-elution of halogenated impurities inflates the peak area, leading to high % RSD and poor accuracy.

Conversely, Method B (PFP) demonstrates exceptional robustness. The combination of the fluorinated stationary phase and the protic modifier (Methanol) provides the exact causality needed to separate the trichloromethyl group from its dichloro- counterpart, resulting in an Rs​ of 3.4 and an R2 of 0.9998.

Conclusion

For drug development professionals and researchers analyzing highly halogenated acetamides like 2,2,2-Trichloro-n-methylacetamide, relying on default C18 methodologies introduces severe risks to data integrity. By transitioning to a PFP column paired with a Methanol-based mobile phase, laboratories can leverage dipole and halogen interactions to achieve baseline resolution. When paired with a self-validating SST protocol, this method ensures total compliance with ICH Q2(R2) standards, safeguarding the lifecycle of the analytical procedure.

References

  • Title : AcetaMide, 2,2,2-trichloro-N-Methyl- Chemical Properties Source : LookChem URL :[Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) / International Council for Harmonisation URL :[Link]

Comparative

A Comparative Guide to 2,2,2-Trichloro-N-methylacetamide and N-methylacetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Amides, a cornerstone functional group, are not only prevalent in biologically active molecules but also serve as versatile intermediates. This guide provides an in-depth technical comparison of two N-methylated acetamides: the sterically and electronically distinct 2,2,2-Trichloro-N-methylacetamide and the fundamental N-methylacetamide. By examining their intrinsic properties and performance in key synthetic applications, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Substituents

The stark contrast in the electronic nature of the methyl and trichloromethyl groups imparts significantly different physicochemical properties to N-methylacetamide and 2,2,2-Trichloro-N-methylacetamide, respectively. These differences are fundamental to their reactivity and applications.

PropertyN-methylacetamide2,2,2-Trichloro-N-methylacetamideReferences
CAS Number 79-16-323170-77-6[1][2]
Molecular Formula C₃H₇NOC₃H₄Cl₃NO[1][2]
Molecular Weight 73.09 g/mol 176.43 g/mol [1][2]
Appearance Colorless solid or liquidWhite crystalline solid[1][2]
Melting Point 28 °C104.5-106 °C[1][2]
Boiling Point 206 °C253.1 °C at 760 mmHg[1][2]
Solubility Soluble in water, ethanol, chloroformSoluble in many organic solvents[1]

The most striking difference lies in the powerful electron-withdrawing effect of the trichloromethyl group in 2,2,2-Trichloro-N-methylacetamide. This inductive effect has profound implications for the reactivity of the adjacent amide functionality.

Reactivity and Mechanistic Considerations

The electronic disparity between the two molecules dictates their behavior in chemical reactions. Understanding these differences is key to their strategic deployment in organic synthesis.

Electrophilicity of the Carbonyl Carbon

The trichloromethyl group in 2,2,2-Trichloro-N-methylacetamide significantly enhances the electrophilicity of the carbonyl carbon. The three chlorine atoms inductively pull electron density away from the carbonyl group, making it more susceptible to nucleophilic attack. In contrast, the methyl group in N-methylacetamide has a mild electron-donating effect, which slightly reduces the electrophilicity of the carbonyl carbon.[3]

G cluster_0 N-methylacetamide cluster_1 2,2,2-Trichloro-N-methylacetamide NMA N-methylacetamide NMA_structure H₃C-C(=O)-NH-CH₃ NMA_effect Methyl group (electron-donating) Less electrophilic carbonyl NMA_structure->NMA_effect leads to TCMA 2,2,2-Trichloro-N-methylacetamide TCMA_structure Cl₃C-C(=O)-NH-CH₃ TCMA_effect Trichloromethyl group (electron-withdrawing) More electrophilic carbonyl TCMA_structure->TCMA_effect leads to

Fig. 1: Electronic effects on carbonyl electrophilicity.
Nucleophilicity and Basicity of the Amide Nitrogen

The electron-withdrawing nature of the trichloromethyl group also influences the properties of the amide nitrogen. In 2,2,2-Trichloro-N-methylacetamide, the nitrogen lone pair is less available for donation due to the inductive pull of the CCl₃ group, making the nitrogen less nucleophilic and less basic compared to N-methylacetamide.

Acidity of the N-H Proton

The acidity of the N-H proton is significantly increased in 2,2,2-Trichloro-N-methylacetamide. The electron-withdrawing trichloromethyl group stabilizes the resulting conjugate base (amide anion) after deprotonation, making the proton more acidic. This has implications for reactions that require deprotonation of the amide.

Comparative Performance in Key Synthetic Transformations

The inherent differences in reactivity translate to distinct performance characteristics in various organic synthesis applications.

Hydrolysis of the Amide Bond

Amide hydrolysis, a fundamental transformation, is markedly influenced by the electronic nature of the acyl substituent. Electron-withdrawing groups are known to accelerate the rate of both acidic and basic hydrolysis of amides.[4]

Under acidic conditions , the hydrolysis of both amides proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The increased electrophilicity of the carbonyl carbon in 2,2,2-Trichloro-N-methylacetamide is expected to facilitate the nucleophilic attack, leading to a faster hydrolysis rate compared to N-methylacetamide.

Under basic conditions , hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. Again, the enhanced electrophilicity of the carbonyl in 2,2,2-Trichloro-N-methylacetamide should result in a more rapid reaction.[5]

G Start Amide Hydrolysis NMA_acid Acidic Hydrolysis (Slower) Start->NMA_acid NMA_base Basic Hydrolysis (Slower) Start->NMA_base TCMA_acid Acidic Hydrolysis (Faster) Start->TCMA_acid TCMA_base Basic Hydrolysis (Faster) Start->TCMA_base

Fig. 2: Comparative hydrolysis rates.
Use as a Protecting Group

The trichloroacetyl group is a well-established protecting group for amines. While 2,2,2-Trichloro-N-methylacetamide itself is not the protecting group, its structural motif is central to this application. The trichloroacetamide group is stable under various conditions but can be readily cleaved under reductive conditions (e.g., with zinc in acetic acid).[6] This provides an orthogonal deprotection strategy compared to many other amine protecting groups.

N-methylacetamide, being a simple amide, is generally not employed as a protecting group due to the harsh conditions typically required for its cleavage.

Experimental Protocols

Synthesis of N-methylacetamide

N-methylacetamide can be synthesized through the reaction of methylamine with hot acetic acid or acetic anhydride.[7] A common laboratory preparation involves the reaction of ethyl acetate with methylamine.

Protocol: Synthesis of N-methylacetamide from Ethyl Acetate and Methylamine [7]

  • In a suitable reaction vessel, combine ethyl acetate and a 65% aqueous solution of methylamine.

  • Heat the mixture to approximately 60 °C and maintain the reaction for an extended period (e.g., 4 days) until the reaction is complete, as indicated by the disappearance of the biphasic mixture.

  • Remove the ethanol byproduct under reduced pressure.

  • Purify the crude N-methylacetamide by vacuum distillation, collecting the fraction at 95-110 °C (at 4.0 kPa).

Synthesis of 2,2,2-Trichloro-N-methylacetamide

2,2,2-Trichloro-N-methylacetamide can be prepared from the reaction of methylamine with trichloroacetyl chloride.

Protocol: Synthesis of 2,2,2-Trichloro-N,N-diethylacetamide (as an illustrative example for trichloroacetamides) [8]

  • In a three-necked flask equipped with a stirrer and a dropping funnel, combine diethylamine, ether, and an aqueous solution of sodium hydroxide.

  • Cool the mixture to -10 to -15 °C using a dry ice/acetone bath.

  • Slowly add trichloroacetyl chloride to the stirred mixture over 1 hour, maintaining the low temperature.

  • Allow the reaction to warm to 10 °C and separate the organic layer.

  • Extract the aqueous layer with ether.

  • Combine the organic layers, wash with dilute hydrochloric acid, sodium bicarbonate solution, and water, and then dry over magnesium sulfate.

  • Remove the ether by distillation and purify the residue by vacuum distillation to yield the N,N-diethyl-2,2,2-trichloroacetamide.

Spectroscopic Data Comparison

Spectroscopic DataN-methylacetamide2,2,2-Trichloro-N-methylacetamide
¹H NMR (CDCl₃, δ) ~7.4-7.2 (m, 5H, Ar-H, for N-methylacetanilide as a proxy), 3.25 (s, 3H, N-CH₃), 1.88 (s, 3H, CO-CH₃)[9]Specific data not found in searches, but would expect a singlet for the N-CH₃ group and a singlet for the NH proton. The chemical shift of the N-CH₃ would be influenced by the trichloromethyl group.
¹³C NMR (CDCl₃, δ) ~170.1 (C=O), 143.2 (Ar-C, for N-methylacetanilide as a proxy), 129.5 (Ar-CH), 127.8 (Ar-CH), 126.5 (Ar-CH), 37.1 (N-CH₃), 22.4 (CO-CH₃)[9]Would expect a signal for the C=O carbon, the CCl₃ carbon, and the N-CH₃ carbon. The C=O and N-CH₃ signals would be shifted compared to N-methylacetamide due to the electronic effects of the CCl₃ group. A signal for the CCl₃ carbon would be present at a characteristic downfield shift.[10]
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~3300 (N-H stretch)[9]Would expect a C=O stretching frequency higher than that of N-methylacetamide due to the electron-withdrawing effect of the CCl₃ group. An N-H stretching band would also be present.

Conclusion

2,2,2-Trichloro-N-methylacetamide and N-methylacetamide represent two ends of a spectrum in terms of electronic properties for simple N-alkyl amides. The presence of the trichloromethyl group in the former renders its carbonyl carbon significantly more electrophilic and its N-H proton more acidic, leading to faster rates in reactions such as hydrolysis. This enhanced reactivity can be strategically exploited in organic synthesis. Conversely, N-methylacetamide, with its less reactive amide bond, serves as a fundamental building block and a useful model compound for studying amide behavior. The choice between these two reagents should be guided by the specific requirements of the synthetic transformation, with 2,2,2-Trichloro-N-methylacetamide being a superior choice when enhanced electrophilicity or acidity is desired, and N-methylacetamide being suitable for applications requiring a more robust and less reactive amide functionality.

References

  • Leisten, J. A. (1970). Acidic and Basic Amide Hydrolysis. Journal of the Chemical Society B: Physical Organic, 245-248.
  • Cipiciani, A., Linda, P., & Savelli, G. (1979). Hydrolysis of amides. Electronic effects on kinetics and mechanism of the basic hydrolysis of TV‐substituted benzoylpyrroles. Journal of Heterocyclic Chemistry, 16(4), 673-676.
  • Bunnett, J. F., & Kearley, F. J. (1971). Comparative mobility of halogens in reactions of dihalobenzenes with potassium amide in ammonia. The Journal of Organic Chemistry, 36(1), 184-186.
  • CN1760175A - Technique for preparing N-methylacetamide. (n.d.). Google Patents.
  • CN1324003C - Technique for preparing N-methylacetamide. (n.d.). Google Patents.
  • n,n-diethyl-1,2,2-trichlorovinylamine. (n.d.). Organic Syntheses. Retrieved March 26, 2026, from [Link]

  • Park, S. Y., Choi, Y., & Kim, J. H. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition.
  • Xiong, W., Wang, Y., Yang, X., & Liu, W. H. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(16), 2948-2952.
  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. Retrieved March 26, 2026, from [Link]

  • Omachi, A., & Matsumura, S. (2018). Methylation of the Cryopreservative N-Methylacetamide into N,N-Dimethylacetamide in the Living Body. Journal of Clinical Research and Reports, 1(1), 1-4.
  • Mondal, S., & Ghorai, M. K. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. Chemical Science, 14(46), 12845-12851.
  • Zhang, Y., et al. (2022). Discovery of N–X anomeric amides as electrophilic halogenation reagents.
  • Zhang, Y., & Cremer, D. (2009). A Combined Experimental and Theoretical Study of Ion Solvation in Liquid N-Methylacetamide. Journal of the American Chemical Society, 131(41), 15984-15995.
  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2023). Molecules, 28(21), 7304.
  • Asymmetric rearrangement of allylic trichloroacetimidates: preparation of. (n.d.). Organic Syntheses. Retrieved March 26, 2026, from [Link]

  • AcetaMide, 2,2,2-trichloro-N-Methyl-. (n.d.). LookChem. Retrieved March 26, 2026, from [Link]

  • 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Troc Protecting Group. (2019, February 11). Chem-Station. Retrieved March 26, 2026, from [Link]

  • Evrard, D. A., et al. (2015). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides.
  • Reaction Rates and Relative Reactivity. (2022, September 13). Sask Polytech. Retrieved March 26, 2026, from [Link]

  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. (2023). ACS Omega, 8(2), 2535-2544.
  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (2018). Catalysis Science & Technology, 8(20), 5172-5180.
  • Chemical Properties of 2,2,2-Trichloro-N,N-dimethylacetamide (CAS 7291-33-0). (n.d.). Cheméo. Retrieved March 26, 2026, from [Link]

  • 2,2,2-Trichloro-N,N-diethylacetamide. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. (2014). The Journal of Physical Chemistry A, 118(14), 2635-2644.
  • 2-Chloro-N-methylacetamide. (n.d.). NIST WebBook. Retrieved March 26, 2026, from [Link]

  • Na, C., & Olson, T. M. (2006). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.
  • N-Methylacetamide. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloro-n-methylacetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloro-n-methylacetamide
© Copyright 2026 BenchChem. All Rights Reserved.